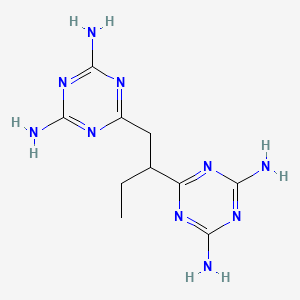
1,3,5-Triazine-2,4-diamine, 6,6'-(1-ethyl-1,2-ethanediyl)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Triazine-2,4-diamine, 6,6’-(1-ethyl-1,2-ethanediyl)bis- is a complex organic compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This specific compound is characterized by its two triazine rings connected via an ethyl bridge, making it a bis-triazine derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4-diamine, 6,6’-(1-ethyl-1,2-ethanediyl)bis- typically involves the reaction of cyanuric chloride with ethylenediamine under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by the amine groups of ethylenediamine.
Industrial Production Methods
Industrial production of this compound often employs a similar synthetic route but on a larger scale. The reaction is carried out in a solvent such as acetonitrile or dimethylformamide (DMF) to facilitate the process. The reaction mixture is typically heated to around 80-100°C to ensure complete substitution and formation of the desired bis-triazine product.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazine-2,4-diamine, 6,6’-(1-ethyl-1,2-ethanediyl)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the amino groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of triazine derivatives with oxidized functional groups.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of substituted triazine derivatives with various functional groups.
Scientific Research Applications
1,3,5-Triazine-2,4-diamine, 6,6’-(1-ethyl-1,2-ethanediyl)bis- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly as an anticancer and antimicrobial agent.
Industry: Utilized in the production of dyes, resins, and agrochemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1,3,5-Triazine-2,4-diamine, 6,6’-(1-ethyl-1,2-ethanediyl)bis- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine-2,4-diamine, 6-chloro-: A triazine derivative with a chlorine atom, known for its use in herbicides.
6-Methyl-1,3,5-triazine-2,4-diamine: A methyl-substituted triazine used in various chemical syntheses.
Propazine: A triazine herbicide with similar structural features but different functional groups.
Uniqueness
1,3,5-Triazine-2,4-diamine, 6,6’-(1-ethyl-1,2-ethanediyl)bis- is unique due to its bis-triazine structure, which imparts distinct chemical and physical properties. The ethyl bridge connecting the two triazine rings enhances its stability and reactivity, making it suitable for a wide range of applications in research and industry.
Properties
CAS No. |
72987-36-1 |
|---|---|
Molecular Formula |
C10H16N10 |
Molecular Weight |
276.30 g/mol |
IUPAC Name |
6-[2-(4,6-diamino-1,3,5-triazin-2-yl)butyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C10H16N10/c1-2-4(6-17-9(13)20-10(14)18-6)3-5-15-7(11)19-8(12)16-5/h4H,2-3H2,1H3,(H4,11,12,15,16,19)(H4,13,14,17,18,20) |
InChI Key |
VCRJKOQZRVOZDA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC1=NC(=NC(=N1)N)N)C2=NC(=NC(=N2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


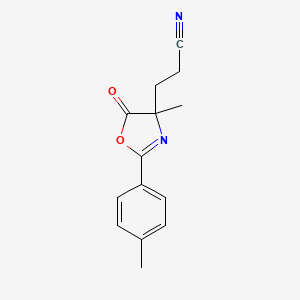
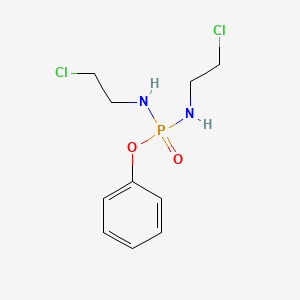
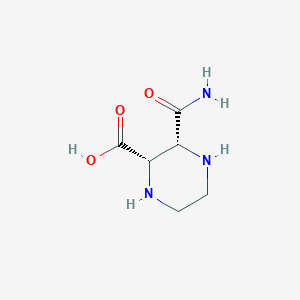
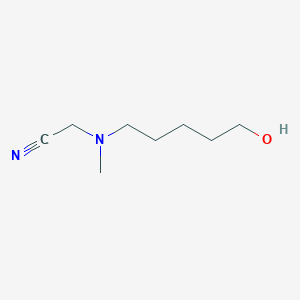
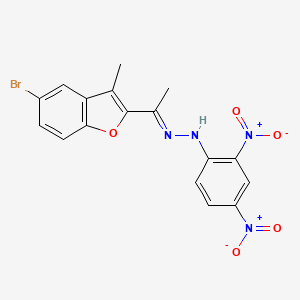

![3-({[(4-Bromophenyl)carbonyl]carbamothioyl}amino)-4-chlorobenzoic acid](/img/structure/B13797395.png)

![Ethyl 3-azabicyclo[3.1.0]hex-2-ene-2-carboxylate](/img/structure/B13797409.png)
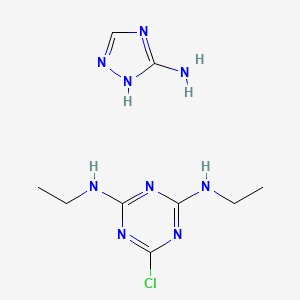
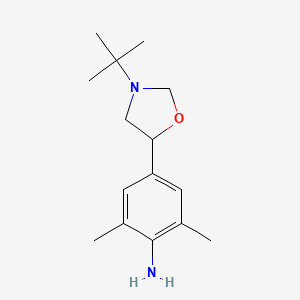
![[(1R,2R,3S,4S,6R,7S,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[2-(diethylamino)ethylsulfanyl]acetate](/img/structure/B13797430.png)
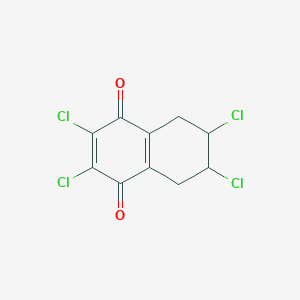
![N,N-dibenzyl-4-[4,6-bis[4-(dibenzylamino)phenyl]-1,3,5,2,4,6-trioxatriborinan-2-yl]aniline](/img/structure/B13797435.png)
